molecular formula C21H31N3O3 B5641652 3-[(4-methoxy-4-phenyl-1-piperidinyl)carbonyl]-N,N-dimethyl-1-piperidinecarboxamide

3-[(4-methoxy-4-phenyl-1-piperidinyl)carbonyl]-N,N-dimethyl-1-piperidinecarboxamide

Cat. No. B5641652
M. Wt: 373.5 g/mol
InChI Key: RJWXOIQYCWAJHO-UHFFFAOYSA-N
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Description

Piperidine-based compounds are widely researched in medicinal chemistry for their potential therapeutic benefits. Their synthesis, molecular structure, chemical reactions, and properties are of significant interest due to their diverse pharmacological activities.

Synthesis Analysis

The synthesis of piperidine derivatives often involves complex reactions, including alkylation, acylation, and various coupling methods. For instance, the synthesis of certain piperidine-based compounds has been achieved through the reaction of desmethyl precursors with specific reagents under controlled conditions, indicating a similar potential approach for the synthesis of our target compound (Brown-Proctor et al., 1999).

Molecular Structure Analysis

Molecular structure analysis of piperidine derivatives, including X-ray and DFT methods, helps in understanding the stereochemistry and conformational preferences of these molecules. This analysis is crucial for predicting the biological activity and chemical reactivity of such compounds (Yang et al., 2009).

Chemical Reactions and Properties

Piperidine compounds can undergo various chemical reactions, including substitutions, additions, and ring transformations. These reactions are influenced by the functional groups attached to the piperidine ring. For example, the presence of electron-withdrawing or electron-donating substituents can significantly affect the reactivity and thus the chemical properties of the compound (Khan et al., 2013).

Physical Properties Analysis

The physical properties of piperidine derivatives, such as solubility, melting point, and boiling point, are determined by their molecular structure. For instance, the introduction of methoxy groups can influence the polarity and, consequently, the solubility of the compound in different solvents (Van Daele et al., 1976).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards nucleophiles or electrophiles, are crucial for understanding the behavior of piperidine compounds in biological systems and chemical reactions. These properties are significantly affected by the substituents on the piperidine ring and the overall molecular framework (Bollinger et al., 2015).

properties

IUPAC Name

3-(4-methoxy-4-phenylpiperidine-1-carbonyl)-N,N-dimethylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O3/c1-22(2)20(26)24-13-7-8-17(16-24)19(25)23-14-11-21(27-3,12-15-23)18-9-5-4-6-10-18/h4-6,9-10,17H,7-8,11-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWXOIQYCWAJHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCCC(C1)C(=O)N2CCC(CC2)(C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-methoxy-4-phenyl-1-piperidinyl)carbonyl]-N,N-dimethyl-1-piperidinecarboxamide

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